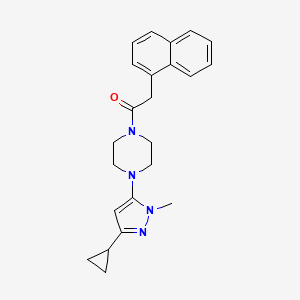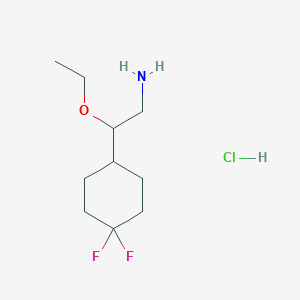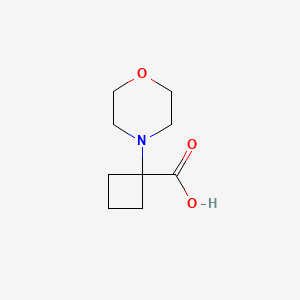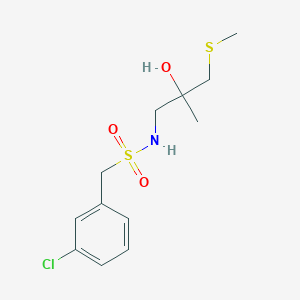
1-(3-chlorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide is a complex organic compound characterized by its unique structural components This compound features a chlorinated phenyl ring, a hydroxy-methyl-thio substituted propyl chain, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The process begins with the chlorination of a phenyl ring, often using chlorinating agents like thionyl chloride or sulfuryl chloride under controlled conditions.
Attachment of the Propyl Chain: The next step involves the introduction of the 2-hydroxy-2-methyl-3-(methylthio)propyl group. This can be achieved through nucleophilic substitution reactions, where the chlorinated phenyl intermediate reacts with a suitable nucleophile.
Sulfonamide Formation: Finally, the methanesulfonamide group is introduced. This step typically involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced under hydrogenation conditions, typically using catalysts like palladium on carbon.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Electrophiles such as nitrating agents, sulfonating agents, or halogenating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or activating biological pathways. For instance, the sulfonamide group may mimic natural substrates of certain enzymes, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-N-(2-hydroxy-2-methylpropyl)methanesulfonamide: Lacks the methylthio group, which may affect its reactivity and biological activity.
1-(3-chlorophenyl)-N-(3-(methylthio)propyl)methanesulfonamide: Lacks the hydroxy group, potentially altering its solubility and interaction with biological targets.
1-(3-chlorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)ethanesulfonamide: Contains an ethanesulfonamide group instead of methanesulfonamide, which may influence its chemical properties.
Uniqueness
The presence of both hydroxy and methylthio groups in 1-(3-chlorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide makes it unique compared to similar compounds. These functional groups contribute to its distinct reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S2/c1-12(15,9-18-2)8-14-19(16,17)7-10-4-3-5-11(13)6-10/h3-6,14-15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCZNBIXNLPRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC(=CC=C1)Cl)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2648822.png)
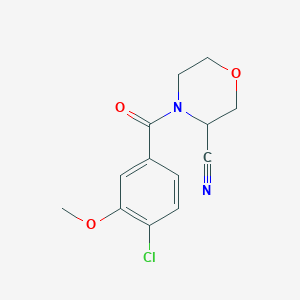
![Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate](/img/structure/B2648828.png)
![N-(3-chlorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648830.png)


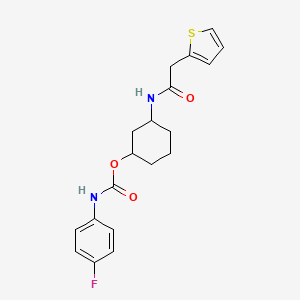
![(Z)-4-ethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648834.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2648835.png)
![[(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]thiourea](/img/structure/B2648836.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648837.png)
